Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate
CAS No.:
Cat. No.: VC17505881
Molecular Formula: C11H15FN2O2
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN2O2 |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | tert-butyl N-(6-fluoro-4-methylpyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H15FN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
| Standard InChI Key | BTQZHUZEYBQAGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
Introduction
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol. It features a pyridine ring substituted with a fluorine atom at the 6-position and a methyl group at the 4-position, along with a tert-butyl carbamate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Biological and Research Applications
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate serves as a valuable probe in studying enzyme-substrate interactions due to the presence of the fluorine atom, which enhances its binding affinity to certain enzymes. This makes it useful in biochemical assays and has potential applications in medicinal chemistry as a pharmacophore. Modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
-
Tert-butyl (2-fluoro-5-methylpyridin-4-yl)carbamate: Features a fluorine atom at the 2-position and a methyl group at the 5-position, with different regiochemistry.
-
Tert-butyl (6-chloro-4-methylpyridin-3-yl)carbamate: Contains a chlorine atom instead of fluorine, which alters its chemical properties and interactions.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate | C11H15FN2O2 | Fluorine at the 6-position |
| Tert-butyl (2-fluoro-5-methylpyridin-4-yl)carbamate | C11H15FN2O2 | Fluorine at the 2-position, different regioisomer |
| Tert-butyl (6-chloro-4-methylpyridin-3-yl)carbamate | C11H15ClN2O2 | Contains chlorine instead of fluorine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume